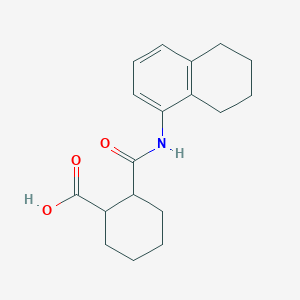
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid, commonly known as THNCA, is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. THNCA has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions.
Mechanism of Action
The exact mechanism of action of THNCA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
THNCA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation. THNCA has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3.
Advantages and Limitations for Lab Experiments
One advantage of THNCA is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on THNCA. One area of research is the development of more efficient synthesis methods for THNCA. Another area of research is the elucidation of the exact mechanism of action of THNCA, which may lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of THNCA in human clinical trials.
Synthesis Methods
The synthesis of THNCA involves a multi-step process that begins with the reaction between 2-naphthol and cyclohexanone to form 2-(cyclohexylidene)naphthalen-1-ol. This intermediate is then converted to 2-(cyclohexylidene)naphthalen-1-one through a dehydration reaction. The final step involves the reaction of 2-(cyclohexylidene)naphthalen-1-one with 2-aminoethanol to yield THNCA.
Scientific Research Applications
THNCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. THNCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h5,7,11,14-15H,1-4,6,8-10H2,(H,19,20)(H,21,22) |
InChI Key |
WBBPHNRIFMXEQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)



![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)